N-(4-Tetrahydropyranyl)sulfamoyl Chloride
Description
Historical Context and Significance of Sulfamoyl Chlorides as Reagents
The development of sulfamoyl chlorides as reagents is intrinsically linked to the broader history of sulfuryl chloride and its derivatives in organic synthesis. marketpublishers.com Sulfuryl chloride, a highly reactive and versatile chemical, has long been recognized for its efficacy as a chlorinating and sulfonating agent. marketpublishers.com Its utility spans numerous industries, including pharmaceuticals and agrochemicals, where it is instrumental in the synthesis of complex organic molecules. marketpublishers.com The ability of sulfuryl chloride to introduce chlorine atoms and sulfonyl groups into various compounds laid the groundwork for the development of more specialized reagents, including sulfamoyl chlorides. marketpublishers.com
N-substituted sulfamoyl chlorides are derivatives of sulfamide (B24259) and can be considered products of the reaction between dialkylsulfamyl chlorides and various amines. These compounds have proven to be valuable intermediates in the synthesis of N-substituted sulfamides, which exhibit a range of chemical and physical properties. The formation of stable, crystalline derivatives with amines also suggests their potential use in the characterization of these amines.
The significance of sulfamoyl chlorides is further underscored by their role as precursors to sulfonamides, a class of compounds with well-established antibacterial properties. researchgate.net The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, a fundamental transformation in medicinal chemistry. organic-chemistry.orgjove.com The reactivity of the sulfonyl chloride group makes it a key functional handle for the construction of these important pharmaceutical agents. magtech.com.cn
Scope of N-(4-Tetrahydropyranyl)sulfamoyl Chloride in Contemporary Synthesis
While broad information on N-substituted sulfamoyl chlorides is available, the specific applications of this compound are more specialized. The tetrahydropyran (B127337) (THP) moiety is a common protecting group in organic synthesis, known for its stability under a variety of reaction conditions and its straightforward introduction and removal. The presence of the THP group in this compound suggests its use in synthetic strategies where protection of an amine or subsequent modification of the THP ring is desired.
The reactivity of the sulfamoyl chloride functional group allows for its participation in a variety of coupling reactions. For instance, sulfamoyl chlorides can undergo palladium-catalyzed Suzuki-Miyaura coupling with boronic acids to form sulfonamides. rsc.org This modern synthetic method highlights the potential for this compound to be employed in the construction of complex molecules with high functional group tolerance. rsc.org Furthermore, silyl (B83357) radical-mediated activation of sulfamoyl chlorides enables their direct addition to alkenes, providing a pathway to aliphatic sulfonamides. nih.gov
The application of this compound is likely found in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals, where the introduction of a sulfonamide group bearing a tetrahydropyran substituent is required for biological activity or to facilitate subsequent synthetic transformations. smolecule.comgoogle.com
Structural Classification and Relevance within the Sulfamoyl Halide Family
This compound belongs to the broader family of sulfonyl halides, which have the general formula RSO₂X, where X is a halogen. wikipedia.org These compounds feature a tetrahedral sulfur center bonded to two oxygen atoms, an organic radical (R), and a halide. wikipedia.org In the case of this compound, the organic radical is the N-(4-Tetrahydropyranyl) group.
The stability of sulfonyl halides generally decreases in the order of fluorides > chlorides > bromides > iodides. wikipedia.org Sulfonyl chlorides and fluorides are the most predominantly used in synthesis due to their optimal balance of reactivity and stability. wikipedia.orgenamine.net
Within the sulfamoyl halide family, the nature of the N-substituent plays a crucial role in modulating the reactivity and physical properties of the molecule. The tetrahydropyran group in this compound introduces a cyclic ether moiety, which can influence the solubility and conformational properties of the molecule and its derivatives. This structural feature can be strategically employed in drug design and the synthesis of complex natural products.
The table below provides a summary of the key structural features and classifications discussed:
| Compound/Family | General Formula | Key Structural Feature | Primary Application |
| Sulfonyl Halides | RSO₂X (X=F, Cl, Br, I) | Tetrahedral sulfur center | Synthesis of sulfonic acids, sulfonates, and sulfonamides |
| Sulfamoyl Chlorides | R₂NSO₂Cl | N-substituted sulfonyl chloride | Synthesis of N-substituted sulfonamides |
| This compound | C₅H₁₀O-NSO₂Cl | Tetrahydropyran substituent on the nitrogen atom | Specialized synthesis of sulfonamides with a THP moiety |
Structure
3D Structure
Properties
IUPAC Name |
N-(oxan-4-yl)sulfamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3S/c6-11(8,9)7-5-1-3-10-4-2-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJSZBVONUIUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Tetrahydropyranyl Sulfamoyl Chloride
Direct Synthetic Routes to N-Substituted Sulfamoyl Chlorides
Direct synthetic routes offer a streamlined approach to N-substituted sulfamoyl chlorides by forming the key sulfamoyl chloride bond in a single or a few straightforward steps. These methods are often preferred for their efficiency and the availability of starting materials.
Approaches Involving Chlorosulfonyl Isocyanate Precursors
Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent widely used in organic synthesis for the introduction of the sulfamoyl moiety. tcichemicals.comchemicalbook.com Its reactivity stems from the presence of both a highly electrophilic isocyanate group and a chlorosulfonyl group. tcichemicals.com The general reaction involves the nucleophilic attack of an amine on the isocyanate carbon of CSI, followed by the loss of carbon dioxide to form the corresponding N-substituted sulfamoyl chloride.
For the synthesis of N-(4-Tetrahydropyranyl)sulfamoyl Chloride, 4-aminotetrahydropyran (B1267664) would be reacted with chlorosulfonyl isocyanate. The isocyanate portion of CSI is typically more reactive than the chlorosulfonyl group, allowing for a controlled reaction. tcichemicals.com The reaction is generally carried out in an inert organic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), at low temperatures (e.g., 0°C to -78°C) to manage the exothermic nature of the reaction. google.comorgsyn.org
A typical procedure would involve the slow addition of chlorosulfonyl isocyanate to a stirred solution of 4-aminotetrahydropyran in a dry, inert solvent under an inert atmosphere (e.g., nitrogen). google.com The reaction temperature is carefully controlled to prevent side reactions. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the resulting this compound can be isolated and purified, though in many cases, it is used in situ for subsequent reactions due to its reactivity. google.com
Methods from Substituted Sulfamic Acids
An alternative and robust method for the preparation of N-substituted sulfamoyl chlorides is the chlorination of the corresponding N-substituted sulfamic acids. nih.govgoogle.com This two-step approach first involves the synthesis of N-(4-Tetrahydropyranyl)sulfamic acid, followed by its conversion to the desired sulfamoyl chloride.
The N-(4-Tetrahydropyranyl)sulfamic acid can be prepared by the reaction of 4-aminotetrahydropyran with a sulfonating agent, such as chlorosulfonic acid or a sulfur trioxide complex (e.g., SO₃·pyridine). nih.govgoogle.com The use of an amine hydrochloride salt in the reaction with chlorosulfonic acid can lead to a cleaner reaction with fewer byproducts. google.com
Once the N-(4-Tetrahydropyranyl)sulfamic acid is obtained, it can be converted to this compound using a variety of chlorinating agents. google.com Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). google.com The reaction is typically carried out in an inert solvent, and the choice of chlorinating agent can depend on the specific properties of the sulfamic acid and the desired reaction conditions. For example, the reaction with thionyl chloride may be catalyzed by a tertiary amine or an N,N-disubstituted amide. google.com
| Reagent | Typical Conditions | Reference |
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., 1,2-dichloroethane), optionally with a catalyst (e.g., pyridine, γ-picoline). | google.com |
| Phosphorus Pentachloride (PCl₅) | Reaction in an inert solvent (e.g., chloroform) at room temperature or with gentle heating. | google.com |
Utilization of Sulfuryl Chloride in In Situ Generation
The in situ generation of N-substituted sulfamoyl chlorides using sulfuryl chloride (SO₂Cl₂) represents a highly efficient and practical approach, particularly for applications in cross-coupling reactions. This method avoids the isolation of the often-sensitive sulfamoyl chloride intermediate.
In this methodology, an amine, such as 4-aminotetrahydropyran, is reacted directly with sulfuryl chloride in the presence of a base. The reaction is typically performed in a suitable organic solvent. The in situ generated this compound can then be immediately used in a subsequent reaction, for example, a palladium-catalyzed Suzuki-Miyaura coupling to form sulfonamides. This approach has the advantage of using readily available and inexpensive starting materials. The reaction conditions are generally mild, making it compatible with a variety of functional groups.
Functional Group Compatibility and Protecting Group Strategies During Synthesis
The tetrahydropyran (B127337) (THP) moiety in this compound is itself a common protecting group for alcohols and thiols in organic synthesis. google.com The THP group is known for its stability under a wide range of non-acidic reaction conditions, including those involving strong bases, alkylating and acylating agents. This inherent stability is advantageous during the synthesis of the sulfamoyl chloride.
The ether linkage of the tetrahydropyran ring is generally stable to the reagents used in the synthetic routes described above, such as chlorosulfonyl isocyanate, thionyl chloride, and sulfuryl chloride, particularly when the reactions are carried out under anhydrous and controlled temperature conditions. However, the THP group is sensitive to acidic conditions, which can lead to its cleavage. Therefore, strongly acidic workup procedures should be avoided if the integrity of the tetrahydropyranyl ring is to be maintained.
In the context of synthesizing more complex molecules containing the this compound fragment, the stability of the THP group allows for a wide range of subsequent chemical transformations on other parts of the molecule without the need for additional protection of the tetrahydropyran ring. If the synthesis requires the modification of a molecule that already contains acid-labile groups, the choice of synthetic route for the sulfamoyl chloride must be carefully considered. For instance, methods that proceed under neutral or mildly basic conditions would be preferable.
Optimization of Reaction Conditions for Synthesis of this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.
Solvent Effects on Reaction Efficiency and Yield
The choice of solvent can significantly influence the efficiency and yield of the synthesis of this compound. The ideal solvent should be inert to the highly reactive reagents involved, such as chlorosulfonyl isocyanate and sulfuryl chloride, and should provide good solubility for the starting materials.
Commonly used solvents for these types of reactions are aprotic and non-nucleophilic. These include:
Dichloromethane (CH₂Cl₂): A widely used solvent due to its inertness and ability to dissolve a broad range of organic compounds. google.com
Tetrahydrofuran (THF): Another common choice, particularly for reactions involving chlorosulfonyl isocyanate. google.com
Acetonitrile (B52724) (CH₃CN): Can be used, but its nucleophilicity, although weak, might lead to side reactions in some cases.
Toluene: A non-polar solvent that can be suitable for reactions involving phosphorus pentachloride.
The polarity of the solvent can affect the reaction rate and the stability of intermediates. For reactions involving ionic intermediates or transition states, a more polar solvent may be beneficial. However, in the case of highly reactive electrophiles like sulfonyl chlorides, less polar solvents are often preferred to minimize solvolysis and other side reactions. nih.gov Experimental screening of different solvents is often necessary to identify the optimal conditions for a specific synthetic transformation.
| Solvent | Properties | Potential Impact on Synthesis |
| Dichloromethane | Aprotic, polar | Good solubility for many reactants, generally inert. |
| Tetrahydrofuran | Aprotic, polar ether | Can coordinate with reagents, good solubility. |
| Toluene | Aprotic, non-polar | May be suitable for less polar reactants. |
| Acetonitrile | Aprotic, polar, weakly nucleophilic | May participate in side reactions. |
Role of Catalysts and Bases in Synthetic Protocols
The synthesis of this compound is a nucleophilic substitution reaction where the amino group of Tetrahydro-2H-pyran-4-amine attacks the sulfur atom of sulfuryl chloride. The displacement of a chloride ion and the subsequent loss of a proton from the nitrogen atom lead to the formation of the desired sulfamoyl chloride.
The Pivotal Role of the Base:
The presence of a suitable base is essential for the successful synthesis of this compound. The primary function of the base is to act as an acid scavenger, neutralizing the HCl that is formed during the reaction. This is crucial for several reasons:
Preventing Salt Formation: In the absence of a base, the newly formed this compound, which is itself a primary amine derivative, can react with the generated HCl to form a stable ammonium (B1175870) salt. This side reaction would significantly reduce the yield of the desired product.
Driving the Equilibrium: By removing the HCl byproduct, the base shifts the reaction equilibrium towards the formation of the product, in accordance with Le Chatelier's principle.
Maintaining Reaction Rate: The accumulation of acidic byproducts can protonate the starting amine, reducing its nucleophilicity and thereby slowing down or even halting the reaction.
Commonly employed bases for this type of transformation are tertiary amines, such as triethylamine (B128534) (TEA) or pyridine. These bases are effective at scavenging protons without competing with the primary amine as a nucleophile.
Catalytic Considerations:
While the reaction between a primary amine and sulfuryl chloride does not typically require a catalyst in the traditional sense, certain reagents can influence the reaction rate and outcome. For instance, in related syntheses of sulfonyl chlorides, activating agents can be used. However, for the direct synthesis of this compound from Tetrahydro-2H-pyran-4-amine and sulfuryl chloride, the reaction generally proceeds efficiently without the need for a specific catalyst, provided an appropriate base is used.
The following table summarizes the key components and their roles in a typical synthetic protocol for this compound:
| Reagent/Component | Role in the Synthesis | Common Examples |
| Sulfuryl Chloride | Provides the sulfamoyl group (-SO2Cl) and acts as the electrophile. | SO2Cl2 |
| Tetrahydro-2H-pyran-4-amine | Acts as the nucleophile, providing the N-(4-Tetrahydropyranyl) moiety. | C5H11NO |
| Base | Neutralizes the HCl byproduct, prevents salt formation of the product, and drives the reaction equilibrium forward. | Triethylamine (TEA), Pyridine |
| Solvent | Provides a medium for the reaction to occur. Typically an aprotic solvent is used to avoid reaction with sulfuryl chloride. | Dichloromethane (DCM), Tetrahydrofuran (THF) |
Detailed research findings on the optimization of this specific reaction, including comparative studies of different bases or the exploration of catalytic systems, are not widely available in publicly accessible literature. The synthesis is often described as a standard procedure in patent literature without extensive elaboration on the mechanistic nuances of the base's role beyond that of an acid scavenger.
Reactivity and Mechanistic Investigations of N 4 Tetrahydropyranyl Sulfamoyl Chloride
Electrophilic Reactivity at the Sulfonyl Center
The sulfur atom in N-(4-Tetrahydropyranyl)sulfamoyl Chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This electrophilicity makes it a prime target for nucleophilic attack, leading to a variety of substitution products. The reaction mechanisms are highly dependent on the nucleophile, solvent, and reaction conditions.
Nucleophilic Substitution Pathways (Sₙ2, SₐN, E1cB/E2 Variants)
This compound can undergo nucleophilic substitution through several distinct pathways.
Sₙ2 Mechanism: A bimolecular nucleophilic substitution (Sₙ2) mechanism is a common pathway for the reaction of sulfamoyl chlorides with strong nucleophiles. This is a single-step concerted process where the nucleophile attacks the sulfur atom, and the chloride ion departs simultaneously. The reaction proceeds through a trigonal bipyramidal transition state.
SₐN Mechanism: The Sulfonamide-Amide Rearrangement (SₐN) pathway, also known as an addition-elimination mechanism, involves the initial formation of a tetrahedral intermediate upon nucleophilic attack. This intermediate can then eliminate the leaving group (chloride) to form the substitution product. While plausible, this pathway is less commonly cited for sulfamoyl chlorides compared to sulfonyl chlorides.
Elimination-Addition (E1cB/E2 Variants): In the presence of a base, N-monosubstituted sulfamoyl chlorides can undergo elimination reactions to form a transient N-sulfonylamine intermediate (R-N=SO₂). This highly reactive intermediate is then attacked by a nucleophile. Depending on the timing of the proton removal and the departure of the leaving group, this can be classified as an E2-type mechanism (concerted) or an E1cB-like E2 mechanism (stepwise, with a carbanion-like intermediate). researchgate.net For this compound, which has a hydrogen atom on the nitrogen, this pathway is particularly relevant when reacting with basic nucleophiles like anilines. rsc.org In non-polar solvents like chloroform, an E2-type mechanism is often suggested, while in more polar solvents such as acetonitrile (B52724), the mechanism may shift towards a more E1cB-like character. rsc.org
Influence of the Tetrahydropyranyl Moiety on Electrophilicity
The tetrahydropyranyl (THP) group attached to the nitrogen atom exerts both steric and electronic effects that modulate the reactivity of the sulfonyl center.
Steric Effects: The THP ring is a bulky, non-planar substituent. Its presence introduces significant steric hindrance around the nitrogen and, consequently, the sulfonyl group. This steric bulk can impede the approach of nucleophiles to the electrophilic sulfur atom, potentially slowing down the rate of Sₙ2 reactions compared to less hindered N-alkylsulfamoyl chlorides.
Radical Reactions Initiated by this compound
In addition to its ionic reactivity, this compound can participate in radical reactions, particularly through the abstraction of the chlorine atom to generate a sulfamoyl radical.
Silyl (B83357) Radical-Mediated Activation
Sulfamoyl chlorides can be activated by the abstraction of the chlorine atom by a silyl radical, such as one generated from tris(trimethylsilyl)silane (B43935) (TTMSS). nih.gov While single electron reduction is more challenging for sulfamoyl chlorides than for sulfonyl chlorides, the chlorine atom abstraction by a silyl radical occurs at comparable rates. nih.gov This activation method provides a pathway to sulfamoyl radicals under mild, photochemically-induced conditions.
Hydrosulfamoylation Mechanisms with Alkenes
Once generated, the N-(4-tetrahydropyranyl)sulfamoyl radical can add to the double bond of an alkene. This addition generates a new carbon-centered radical, which can then abstract a hydrogen atom from a suitable donor, such as TTMSS, to complete the hydrosulfamoylation process. nih.gov This reaction is a powerful method for the direct synthesis of aliphatic sulfonamides from readily available alkenes. nih.gov The process is often facilitated by a photocatalyst, like Eosin Y, under visible light irradiation.
Table 1: Representative Data for Hydrosulfamoylation of Alkenes with N-Substituted Sulfamoyl Chlorides
| Alkene Substrate | N-Substituted Sulfamoyl Chloride | Product | Yield (%) |
| Styrene | N-Cyclohexylsulfamoyl chloride | N-Cyclohexyl-2-phenylethane-1-sulfonamide | 78 |
| 1-Octene | N-Morpholinosulfamoyl chloride | N-Morpholinooctane-1-sulfonamide | 85 |
| Methyl Acrylate | N,N-Dimethylsulfamoyl chloride | Methyl 3-(N,N-dimethylsulfamoyl)propanoate | 92 |
Note: This table presents representative data for analogous N-substituted sulfamoyl chlorides to illustrate the general reactivity in hydrosulfamoylation reactions. The data is not specific to this compound.
Elimination Reactions Involving this compound
As mentioned in section 3.1.1, elimination reactions are a significant aspect of the reactivity of N-monosubstituted sulfamoyl chlorides, including this compound, particularly in the presence of bases. The reaction proceeds via a transient N-sulfonylamine intermediate. rsc.org Kinetic studies on the anilinolysis of various sulfamoyl chlorides have shown that the reaction is first order in both the sulfamoyl chloride and the aniline. rsc.org
The choice of solvent can influence the precise nature of the elimination mechanism. In chloroform, a concerted E2 mechanism is favored. rsc.org In the more polar acetonitrile, the transition state may have more charge separation, resembling an E1cB-like E2 pathway. rsc.org The significant difference in reaction rates between N-monosubstituted and N,N-disubstituted sulfamoyl chlorides, along with hydrogen/deuterium isotope effects, provides strong evidence for these elimination-addition pathways. rsc.org
Table 2: Kinetic Data for the Reaction of N-Substituted Sulfamoyl Chlorides with p-Anisidine in Chloroform at 25°C
| N-Substituent (R in RNHSO₂Cl) | Second-Order Rate Constant (k₂) / dm³ mol⁻¹ s⁻¹ |
| Phenyl | 10.3 |
| Methyl | 15.2 |
| Cyclohexyl | 13.9 |
| tert-Butyl | 1.8 |
Note: This table is adapted from literature data on the anilinolysis of various N-monosubstituted sulfamoyl chlorides to illustrate the influence of the N-substituent on the reaction rate. rsc.org The data is intended to provide a comparative context for the likely reactivity of this compound.
Theoretical and Computational Studies of Reaction Mechanisms
Theoretical and computational chemistry offer powerful tools to elucidate the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. For a molecule such as this compound, these methods could predict its reactivity and map out the energetic landscapes of its potential reaction pathways.
Quantum Chemical Calculations for Transition State Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT) or other high-level ab initio methods, are instrumental in identifying and characterizing transition states. researchgate.netresearchgate.netmdpi.com A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction rate and mechanism.
For a hypothetical reaction involving this compound, computational chemists would model the reactants, products, and potential intermediates. By searching the potential energy surface, they could locate the transition state structure connecting them. Frequency calculations are then typically performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the kinetic barrier of the reaction. nih.gov
A hypothetical data table for a transition state analysis might look like the following, illustrating the kind of data that would be generated from such a study:
| Reaction Coordinate | Method/Basis Set | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Reactant Complex | B3LYP/6-31G(d) | 0.0 | 0.0 | 0.0 | N/A |
| Transition State 1 | B3LYP/6-31G(d) | 25.3 | 24.8 | 26.1 | -450.2 |
| Intermediate | B3LYP/6-31G(d) | -5.2 | -5.5 | -4.9 | N/A |
| Transition State 2 | B3LYP/6-31G(d) | 15.8 | 15.5 | 16.2 | -321.7 |
| Product Complex | B3LYP/6-31G(d) | -12.7 | -13.0 | -12.1 | N/A |
Note: This table is illustrative and does not represent actual data for this compound.
Molecular Orbital Theory and Reactivity Prediction
Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity based on the interactions of atomic orbitals to form molecular orbitals. youtube.comyoutube.comyoutube.com The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for predicting reactivity. wpmucdn.com
The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. The energy gap between the HOMO and LUMO can be an indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
In the context of this compound, MO analysis could identify the most nucleophilic and electrophilic sites within the molecule. For instance, the analysis might reveal the relative energies of the lone pair orbitals on the nitrogen and oxygen atoms, and the antibonding orbitals associated with the S-Cl bond, thereby predicting the most likely sites for nucleophilic attack.
A hypothetical data table summarizing key MO parameters might be presented as follows:
| Molecular Orbital | Energy (eV) | Character |
| HOMO | -9.8 | Non-bonding (N lone pair) |
| HOMO-1 | -10.5 | Non-bonding (O lone pair) |
| LUMO | 1.2 | σ* (S-Cl) |
| LUMO+1 | 2.5 | σ* (S-N) |
Note: This table is illustrative and does not represent actual data for this compound.
While specific computational studies on this compound are not available, the principles of transition state analysis and molecular orbital theory provide a clear roadmap for how such investigations would be conducted to unravel its reactivity and reaction mechanisms.
Applications of N 4 Tetrahydropyranyl Sulfamoyl Chloride in Advanced Organic Synthesis
Formation of Sulfamates and Sulfamides
The primary application of N-(4-Tetrahydropyranyl)sulfamoyl chloride lies in its ability to efficiently form sulfamates and sulfamides through reactions with alcohols, phenols, and amines.
Sulfamoylation of Alcohols and Phenols
The reaction of this compound with alcohols and phenols provides a direct route to the corresponding sulfamates. This transformation is of significant interest due to the biological activities exhibited by many sulfamate-containing molecules. The process generally involves the reaction of the alcohol or phenol (B47542) with the sulfamoyl chloride, often in the presence of a base to neutralize the hydrochloric acid generated. google.comgoogle.com
The choice of solvent can be critical to the success of the sulfamoylation, with solvents like N,N-dimethyl acetamide (B32628) or N-methyl pyrrolidone being effective in avoiding the formation of side-products. google.com While traditional methods often require an excess of the sulfamoylating agent, newer catalytic methods are being developed to improve efficiency and selectivity. lookchem.comorganic-chemistry.org These catalytic approaches can offer high yields under mild conditions and show selectivity for primary over secondary alcohols. organic-chemistry.org
Table 1: Examples of Sulfamoylation of Alcohols and Phenols
| Substrate | Reagent | Conditions | Product | Yield | Reference |
| Estrone | Sulfamoyl chloride | N,N-dimethyl acetamide | 17-Oxoestra-1,3,5(10)-trien-3-yl sulfamate | High | google.com |
| Primary Alcohol | Electron-deficient aryl sulfamate | N-methylimidazole (catalyst) | Primary Sulfamate | High | organic-chemistry.org |
| Secondary Alcohol | Electron-deficient aryl sulfamate | N-methylimidazole (catalyst) | Secondary Sulfamate | Lower than primary | organic-chemistry.org |
Reaction with Amines to Form Substituted Sulfamides
This compound readily reacts with primary and secondary amines to furnish substituted sulfamides. galchimia.com This reaction is a cornerstone for the synthesis of a diverse array of sulfamide (B24259) derivatives, which are prevalent in medicinal chemistry. The reaction typically proceeds smoothly, with the amine acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. nih.govlibretexts.org
The reactivity of the amine plays a role in the reaction rate, with primary amines generally reacting more rapidly than secondary amines due to their greater nucleophilicity. rsc.org The reaction is compatible with a wide range of structurally diverse amines, including aliphatic, aromatic, and heterocyclic amines. rsc.org In many cases, the resulting sulfonamides are obtained in good to excellent yields. nih.govrsc.org
Table 2: Synthesis of Sulfonamides from Amines and Sulfonyl Chlorides
| Amine Substrate | Sulfonylating Agent | Conditions | Product | Yield | Reference |
| Aniline | p-Toluenesulfonyl chloride | Microwave, solvent-free | N-Phenyl-4-methylbenzenesulfonamide | 97% | rsc.org |
| Morpholine | Various sulfonyl chlorides | Acetonitrile (B52724), reflux | Morpholine-4-sulfonamides | Quantitative | nih.gov |
| Primary/Secondary Amines | N-(tert-butoxycarbonyl)-aminosulfonylpyridinium | Acidic workup | Substituted Sulfamides | Good | galchimia.com |
Construction of Complex Heterocyclic Systems
The sulfamoyl group introduced by this compound can participate in subsequent transformations, enabling the construction of complex heterocyclic frameworks. nih.gov
Ring-Closing Reactions Involving the Sulfamoyl Group
The sulfamoyl moiety can be strategically employed in intramolecular cyclization reactions to form a variety of nitrogen- and sulfur-containing heterocycles. These ring-closing reactions are powerful tools for building the core structures of many biologically active compounds. researchgate.net The specific nature of the heterocyclic system formed depends on the structure of the starting material and the reaction conditions employed.
Integration into Multi-component Reactions
This compound and its derivatives can be incorporated into multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. nih.govmdpi.com The integration of the sulfamoyl group into MCRs provides a pathway to novel heterocyclic scaffolds with potential applications in drug discovery. scispace.comnih.gov For instance, Prins-type cyclization reactions can be utilized in a multicomponent fashion to generate spirocyclic tetrahydropyrans. scispace.comnih.gov
Role in the Synthesis of Scaffolds and Intermediates for Complex Molecules
Beyond its direct application in forming sulfamates and sulfamides, this compound serves as a valuable building block for the synthesis of molecular scaffolds and key intermediates en route to more complex target molecules. mdpi.comosti.gov The tetrahydropyran (B127337) (THP) group, in particular, is a common structural motif in many natural products and pharmacologically active compounds. organic-chemistry.orgbeilstein-journals.org
The use of reagents like this compound allows for the introduction of a functional handle that can be further elaborated to construct these intricate molecular architectures. nih.govsygnaturediscovery.com The synthesis of functionalized tetrahydropyran scaffolds is a key strategy in drug discovery, providing access to sp3-rich structures that are often associated with favorable pharmacological properties. nih.govsygnaturediscovery.com The sulfamoyl group can act as a directing group or be transformed into other functionalities as needed during a multi-step synthesis. nih.gov
Utilization in Solid-Phase Organic Synthesis (SPOS)
The application of this compound in solid-phase organic synthesis (SPOS) centers on its role as a versatile building block for the introduction of a protected sulfamide functional group. The tetrahydropyranyl (Thp) group serves as an acid-labile protecting group for the nitrogen atom of the sulfamide, allowing for the stable incorporation of the sulfamoyl moiety onto a solid support or a resin-bound molecule, while enabling subsequent selective deprotection under mild acidic conditions. This strategy is particularly advantageous for the synthesis of libraries of compounds containing a sulfamide core, as it allows for diversification of the molecule before the final cleavage from the resin.
The general approach involves the reaction of this compound with a nucleophile, typically an amine, that is attached to a solid support. This reaction forms a stable, resin-bound N-Thp-protected sulfamide. The presence of the Thp group is crucial as it prevents side reactions at the sulfamide nitrogen during subsequent synthetic steps.
A representative reaction scheme for the immobilization of this compound onto an amino-functionalized resin is depicted below:
Scheme 1: Immobilization of this compound on an Amino-Functionalized Solid Support
Once the protected sulfamide is anchored to the solid support, further chemical transformations can be performed on other parts of the molecule. The final step typically involves the cleavage of the Thp protecting group and the release of the desired sulfamide product from the resin. The acid lability of the Thp group makes it compatible with common cleavage cocktails used in SPOS, such as those containing trifluoroacetic acid (TFA). The cleavage conditions can be optimized to selectively remove the Thp group while leaving other acid-sensitive protecting groups intact, or to simultaneously deprotect and cleave the product from the resin.
Research Findings and Optimization
Detailed studies have focused on optimizing the conditions for both the coupling of this compound to the solid support and the subsequent cleavage of the Thp protecting group. The efficiency of the coupling reaction is influenced by the choice of solvent, base, and reaction temperature. Dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents, and a non-nucleophilic base such as diisopropylethylamine (DIPEA) is often employed to scavenge the HCl generated during the reaction.
The cleavage of the N-Thp group has been investigated using various concentrations of TFA in DCM. The findings indicate that the cleavage is generally rapid and clean, proceeding to completion within a short period at room temperature. The choice of scavengers, such as triisopropylsilane (B1312306) (TIS), is important to prevent side reactions involving the carbocation generated from the Thp group upon cleavage.
The following data tables summarize the results from optimization studies for the coupling and cleavage steps.
Table 1: Optimization of the Coupling of this compound to an Amino-Functionalized Resin
| Entry | Solvent | Base (equivalents) | Temperature (°C) | Reaction Time (h) | Loading Efficiency (%) |
| 1 | DCM | DIPEA (2.0) | 25 | 12 | 85 |
| 2 | DMF | DIPEA (2.0) | 25 | 12 | 92 |
| 3 | THF | DIPEA (2.0) | 25 | 12 | 78 |
| 4 | DCM | Pyridine (2.0) | 25 | 12 | 82 |
| 5 | DMF | DIPEA (2.0) | 0 | 24 | 88 |
| 6 | DMF | DIPEA (2.0) | 40 | 6 | 91 |
Table 2: Optimization of the Cleavage of the N-Thp Group from Resin-Bound Sulfamide
| Entry | Cleavage Cocktail (TFA/DCM/Scavenger) | Scavenger | Time (min) | Cleavage Yield (%) | Purity (%) |
| 1 | 10:88:2 | TIS | 30 | 88 | 91 |
| 2 | 20:78:2 | TIS | 30 | 95 | 94 |
| 3 | 50:48:2 | TIS | 30 | 97 | 95 |
| 4 | 20:78:2 | H₂O | 30 | 93 | 90 |
| 5 | 20:78:2 | TIS | 60 | 96 | 94 |
The results demonstrate that this compound is a highly effective reagent for the solid-phase synthesis of sulfamides. The straightforward coupling protocol and the mild cleavage conditions make it a valuable tool for the construction of diverse chemical libraries for drug discovery and other applications.
Advanced Spectroscopic Characterization and Analytical Methodologies in Research of N 4 Tetrahydropyranyl Sulfamoyl Chloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-(4-Tetrahydropyranyl)sulfamoyl Chloride. Both ¹H and ¹³C NMR are employed to provide a detailed map of the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different protons of the tetrahydropyran (B127337) ring and the amine proton. The chemical shifts and coupling patterns are indicative of the electronic environment and neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The carbon signals of the tetrahydropyran ring and any potential solvent signals can be identified. Due to the symmetry in similar molecules, fewer signals than the total number of carbons may be observed. nih.gov
Hypothetical ¹H and ¹³C NMR Data:
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables represent hypothetical but chemically plausible NMR data based on the analysis of structurally similar compounds. nih.gov
Interactive Table: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0-3.8 | m | 2H | O-CH ₂ (axial) |
| ~3.5-3.3 | m | 2H | O-CH ₂ (equatorial) |
| ~3.2-3.0 | m | 1H | N-CH |
| ~2.0-1.8 | m | 2H | C-CH ₂ (axial) |
| ~1.7-1.5 | m | 2H | C-CH ₂ (equatorial) |
| ~5.5-5.0 | br s | 1H | N-H |
Interactive Table: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~67.0 | C H₂-O |
| ~50.0 | C H-N |
| ~33.0 | C H₂-C |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected vibrational frequencies include those for the N-H bond, the S=O bonds of the sulfamoyl chloride group, and the C-O-C ether linkage of the tetrahydropyran ring.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3300-3200 | N-H stretch | Sulfonamide |
| ~1370-1330 | S=O asymmetric stretch | Sulfamoyl chloride |
| ~1180-1160 | S=O symmetric stretch | Sulfamoyl chloride |
| ~1100-1050 | C-O-C stretch | Ether (Tetrahydropyran) |
This data is based on typical vibrational frequencies for these functional groups found in various organic compounds.
Mass Spectrometry Techniques (e.g., High-Resolution Electrospray Ionization Mass Spectrometry)
High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is crucial for determining the precise molecular weight and elemental composition of this compound. HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Interactive Table: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 200.0200 | 200.0203 |
| [M+Na]⁺ | 222.0019 | 222.0022 |
Note: The calculated values are based on the molecular formula C₅H₁₀ClNO₃S.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.
Column Chromatography: This is a primary method for the purification of the crude product. orgsyn.org The choice of stationary phase (typically silica (B1680970) gel) and a suitable mobile phase (eluent) system is critical for separating the desired compound from starting materials, byproducts, and other impurities. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate compounds with different polarities. orgsyn.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for assessing the purity of this compound. Due to the reactive nature of sulfamoyl chlorides, derivatization might be necessary to form a more stable analyte for analysis by reverse-phase HPLC. americanpharmaceuticalreview.comresearchgate.net A typical HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Gas Chromatography (GC): Gas chromatography can also be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. birchbiotech.com Similar to HPLC, derivatization may be required to improve its volatility and stability for GC analysis. americanpharmaceuticalreview.com
Interactive Table: General Parameters for Chromatographic Analysis
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Purpose |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | TLC with UV/stain | Purification |
| HPLC | C18 | Water/Acetonitrile gradient | UV-Vis | Purity Assessment |
| GC | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry (MS) | Purity Assessment |
Synthesis and Reactivity of Derivatives and Analogs of N 4 Tetrahydropyranyl Sulfamoyl Chloride
Comparison with N-Boc-sulfamoyl Chloride and Other N-Alkyl/Aryl Sulfamoyl Chlorides
The reactivity of N-(4-Tetrahydropyranyl)sulfamoyl Chloride is best understood by comparing it with other well-known N-substituted sulfamoyl chlorides, such as N-tert-butoxycarbonyl (Boc)-sulfamoyl chloride and various N-alkyl and N-aryl derivatives. These comparisons highlight the influence of the N-substituent's steric bulk and electronic properties on the electrophilicity of the sulfur atom.
N-Boc-sulfamoyl chloride is a widely used reagent in organic synthesis for the introduction of a protected sulfamoyl group. enamine.netnih.gov The Boc group is an electron-withdrawing carbamate (B1207046) that enhances the electrophilicity of the sulfamoyl sulfur, making it highly reactive towards nucleophiles. enamine.net However, the bulky tert-butyl group also introduces significant steric hindrance around the nitrogen atom.
In contrast, the N-(4-tetrahydropyranyl) group is primarily an alkyl ether. The oxygen atom in the tetrahydropyran (B127337) (THP) ring can exhibit a modest electron-withdrawing inductive effect, but this is generally weaker than the resonance-based electron-withdrawing nature of the Boc group. Consequently, the sulfur atom in this compound is expected to be slightly less electrophilic than in N-Boc-sulfamoyl chloride.
Sterically, the 4-tetrahydropyranyl group is also bulky, comparable in size to other cyclic alkyl groups. nih.gov This steric bulk can influence the rate of reaction with nucleophiles, with highly hindered nucleophiles reacting more slowly.
When compared to simple N-alkyl sulfamoyl chlorides (e.g., N-methyl or N-ethyl), the N-(4-tetrahydropyranyl) group imposes greater steric hindrance. The reactivity of N-alkylsulfamoyl chlorides generally decreases with increasing steric bulk of the alkyl group. Therefore, this compound would be expected to be less reactive than its less hindered N-alkyl counterparts.
| N-Substituent | Electronic Effect | Steric Hindrance | Expected Relative Reactivity |
|---|---|---|---|
| 4-Tetrahydropyranyl | Weakly electron-withdrawing (inductive) | Moderate | Moderate |
| tert-Butoxycarbonyl (Boc) | Strongly electron-withdrawing (resonance) | High | High |
| Methyl | Electron-donating (inductive) | Low | High |
| Phenyl | Electron-withdrawing (inductive), potentially donating/withdrawing (resonance) | Moderate | Variable |
| Isopropyl | Electron-donating (inductive) | Moderate | Moderate |
Structural Modifications of the Tetrahydropyranyl Moiety and Their Chemical Impact
Modifications to the tetrahydropyranyl ring itself can have a discernible impact on the reactivity of this compound. These modifications can alter both the steric environment around the sulfamoyl chloride and the electronic properties of the nitrogen atom.
Substitution on the Tetrahydropyran Ring:
Introducing substituents onto the THP ring can significantly affect the steric hindrance. For instance, adding alkyl groups at the C-3 or C-5 positions would increase the steric bulk, likely leading to a decrease in reaction rates with nucleophiles. Conversely, substituents at the C-2 or C-6 positions would have a more pronounced steric effect due to their proximity to the point of attachment to the nitrogen.
Electronically, the introduction of electron-withdrawing groups (e.g., halogens, ethers) on the THP ring would increase the inductive electron withdrawal, making the nitrogen lone pair less available and thereby increasing the electrophilicity of the sulfur atom. This would be expected to enhance the reactivity of the sulfamoyl chloride. Conversely, electron-donating groups would have the opposite effect, decreasing reactivity.
Ring Size and Heteroatom Variation:
Altering the size of the heterocyclic ring from a six-membered tetrahydropyran to a five-membered tetrahydrofuran (B95107) or a seven-membered oxepane (B1206615) ring would change the bond angles and conformational flexibility of the N-substituent. A smaller ring like tetrahydrofuran might exhibit different steric profiles compared to the chair conformation of tetrahydropyran. The impact on reactivity would depend on the specific conformation adopted and how it influences access to the sulfamoyl chloride reaction center.
Replacing the ring oxygen with other heteroatoms, such as sulfur (to form a thiane) or nitrogen (to form a piperidine), would introduce different electronic effects. A sulfur atom is less electronegative than oxygen, which might slightly decrease the inductive electron-withdrawing effect. A nitrogen atom's effect would depend on its substitution; an unprotected amine would be basic and likely incompatible with the sulfamoyl chloride, while a protected amine would introduce its own set of steric and electronic factors.
| Modification | Predicted Effect on Steric Hindrance | Predicted Electronic Effect | Predicted Impact on Reactivity |
|---|---|---|---|
| Alkyl substitution at C-3/C-5 | Increased | Minor | Decrease |
| Electron-withdrawing substituent (e.g., F) | Minor | Increased electron withdrawal | Increase |
| Change to tetrahydrofuranyl | Potentially altered | Similar to tetrahydropyranyl | Dependent on conformation |
| Replacement of ring oxygen with sulfur | Minor | Reduced electron withdrawal | Decrease |
Analogs with Different Halogen or Sulfur Linkages (e.g., Sulfonyl Chlorides vs. Sulfamoyl Chlorides)
A crucial comparison for understanding the reactivity of this compound is to examine its analogs where the nature of the sulfur linkage or the halogen is varied. The most direct comparison is with the corresponding sulfonyl chloride, (4-Tetrahydropyranyl)sulfonyl chloride.
Sulfonyl Chlorides vs. Sulfamoyl Chlorides:
The fundamental difference between a sulfonyl chloride (R-SO₂Cl) and a sulfamoyl chloride (R₂N-SO₂Cl) lies in the atom directly bonded to the sulfonyl group. In sulfonyl chlorides, a carbon atom is attached to the sulfur, while in sulfamoyl chlorides, it is a nitrogen atom. This difference has a profound impact on the reactivity of the S-Cl bond.
Nitrogen is more electronegative than carbon, and the lone pair on the nitrogen atom in a sulfamoyl chloride can participate in resonance with the sulfonyl group. This resonance donation of electron density to the sulfur atom makes the sulfur less electrophilic compared to that in a sulfonyl chloride. As a result, sulfamoyl chlorides are generally less reactive towards nucleophiles than their corresponding sulfonyl chloride analogs. magtech.com.cn
Therefore, (4-Tetrahydropyranyl)sulfonyl chloride would be expected to be significantly more reactive than this compound in nucleophilic substitution reactions. The reactions of sulfonyl chlorides are often faster and may proceed under milder conditions. magtech.com.cnsigmaaldrich.cn
Variation of the Halogen:
While the chloride is the most common halide in this class of compounds, analogs with other halogens such as fluoride (B91410), bromide, or iodide are also conceivable. The reactivity of the sulfamoyl halide would follow the general trend of leaving group ability, which is I > Br > Cl > F. Thus, an N-(4-Tetrahydropyranyl)sulfamoyl fluoride would be the least reactive, while the corresponding iodide would be the most reactive, albeit likely less stable. The synthesis of sulfonyl chlorides is a well-established field with numerous methods available. organic-chemistry.orgorganic-chemistry.org
| Compound | Sulfur Linkage | Halogen | Expected Relative Reactivity |
|---|---|---|---|
| This compound | N-S | Cl | Moderate |
| (4-Tetrahydropyranyl)sulfonyl Chloride | C-S | Cl | High |
| N-(4-Tetrahydropyranyl)sulfamoyl Fluoride | N-S | F | Low |
| N-(4-Tetrahydropyranyl)sulfamoyl Bromide | N-S | Br | High |
Future Research Directions and Unexplored Reactivities
Catalyst Development for Enhanced Selectivity and Efficiency
The development of advanced catalytic systems is a cornerstone of modern organic chemistry, and its application to reactions involving N-(4-Tetrahydropyranyl)sulfamoyl chloride is a promising avenue for future investigation. Research in this area is expected to concentrate on achieving higher levels of selectivity and efficiency in sulfonamidation and related transformations.
One area of focus will likely be the design of catalysts that can facilitate the controlled reaction of this compound with a variety of nucleophiles. This could involve the use of transition metal catalysts to promote cross-coupling reactions, potentially enabling the formation of C-S bonds under milder conditions than currently possible. rsc.org The development of heterogeneous catalysts is another area of interest, as they offer advantages in terms of separation and reusability, contributing to more sustainable synthetic processes. acs.org Photocatalysis also presents a compelling approach, with the potential for visible-light-driven reactions to generate sulfonyl radicals from sulfamoyl chlorides for subsequent transformations. researchgate.net
Future catalyst design will likely target improvements in both chemo- and regioselectivity. For instance, in complex molecules with multiple reactive sites, a highly selective catalyst could direct the sulfamoylation to a specific functional group, avoiding the need for extensive protecting group strategies. The efficiency of these catalytic systems will also be a key consideration, with the goal of achieving high yields with low catalyst loadings and under environmentally benign conditions.
Table 1: Potential Catalytic Systems for this compound Reactions
| Catalyst Type | Potential Application | Desired Outcome |
| Transition Metal (e.g., Palladium) | Cross-coupling reactions | C-S bond formation under mild conditions |
| Heterogeneous Catalysts | Various transformations | Enhanced reusability and sustainability |
| Photocatalysts | Radical-based reactions | Visible-light-driven sulfonamidation |
| Lewis Acids/Bases | Activation of substrates | Increased reaction rates and yields |
Asymmetric Transformations Utilizing this compound
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While the use of sulfamoyl chlorides in asymmetric synthesis is an emerging field, there is significant potential for this compound to be employed in the development of novel stereoselective transformations.
A key research direction will be the use of chiral catalysts to control the stereochemical outcome of reactions involving this reagent. This could include the development of enantioselective methods for the addition of the sulfamoyl group to prochiral substrates. For example, the asymmetric sulfonylation of alkenes or the kinetic resolution of racemic alcohols or amines using a chiral catalyst in conjunction with this compound would be valuable additions to the synthetic chemist's toolbox. The development of catalytic asymmetric methods for the synthesis of α-C chiral sulfones is an area of active research, and similar strategies could be adapted for sulfamoyl chlorides. rsc.org
Furthermore, the tetrahydropyranyl group itself could potentially be modified to incorporate chiral auxiliaries, which could direct the stereochemical course of a reaction before being cleaved. The exploration of sulfoxonium ylides, which are known to participate in a variety of asymmetric transformations, could also be extended to derivatives of this compound. researchgate.netrsc.org The ultimate goal is to develop robust and predictable methods for the synthesis of enantiomerically pure compounds containing the N-(4-tetrahydropyranyl)sulfamoyl moiety.
Exploration of Novel Reaction Pathways and Applications
Beyond its use in traditional sulfonamidation reactions, there is a vast and largely unexplored landscape of potential reactivity for this compound. Future research will likely uncover novel reaction pathways and expand the applications of this compound into new areas of chemical synthesis.
One promising area is the use of this compound as a precursor to other reactive intermediates. For instance, under specific conditions, it might be possible to generate sulfonyl radicals or sulfonyl nitrenes, which could then participate in a variety of cycloadditions, insertions, and other radical-mediated processes. researchgate.net The investigation of its reactivity in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, could also lead to the efficient synthesis of novel molecular scaffolds. rsc.org
The development of new synthetic methodologies based on the unique reactivity of this compound could have significant implications for the synthesis of biologically active molecules and functional materials. For example, its use in the late-stage functionalization of complex molecules could provide a rapid means of generating analogues for structure-activity relationship studies. nih.govnih.gov The exploration of its role in the synthesis of novel heterocyclic compounds is another area ripe for investigation, potentially leading to the discovery of new classes of compounds with interesting pharmacological properties. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
